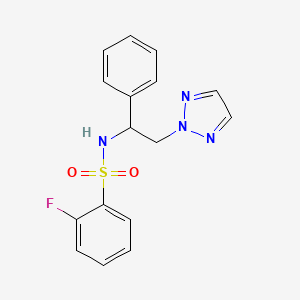

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

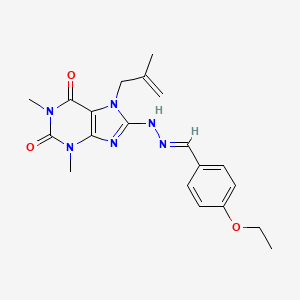

“Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate” is a chemical compound with the CAS number 161388-94-9 . It is also known by other synonyms such as ‘methyl 4-oxo-4-((4-sulfamoylphenyl)amino)butanoate’ and 'methyl 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoate’ .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate” were not found, there are studies on the synthesis of similar compounds. For instance, the oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide has been studied in aqueous acetic acid medium . Another study discusses the synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids .Applications De Recherche Scientifique

1. Environmental Monitoring

A study by Shoeib et al. (2005) focused on perfluorinated alkyl sulfonamides (PFASs) used in various consumer products. The research involved comprehensive indoor and outdoor air and house dust sampling in Ottawa, Canada. The study revealed significant information about the occurrence and indoor air source strength of several PFASs, including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and others. This research highlights the environmental monitoring and potential health assessment applications of related sulfonamide compounds (Shoeib et al., 2005).

2. Chemical Synthesis

A study by Solladié et al. (2000) demonstrated the stereoselective synthesis of enantiomerically pure compounds using sulfonamide derivatives. They showed that t-butyl 4-sulfinyl-3-silyloxy-butanoate can be transformed in a Pummerer reaction into various compounds, indicating the role of sulfonamides in synthetic chemistry (Solladié et al., 2000).

3. Investigating Chemical Reactivity

Research by Ning et al. (2018) explored the mechanisms of intramolecular cyclization of sulfonamides under different conditions. This study provides insights into the chemical reactivity of sulfonamides, contributing to our understanding of their behavior in various chemical environments (Ning et al., 2018).

4. Photolabile Protecting Groups

A study by Ali et al. (2012) used 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels. This research shows the application of such compounds in the development of light-responsive materials and devices (Ali et al., 2012).

5. Quantum Chemical Study

Jiao et al. (2015) conducted a quantum chemical study on the autoignition chemistry of methyl butanoate, a surrogate for biodiesel fuel. This research highlights the application of sulfonamide derivatives in understanding and improving fuel performance (Jiao et al., 2015).

Propriétés

IUPAC Name |

methyl 4-oxo-4-(4-sulfamoylanilino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-18-11(15)7-6-10(14)13-8-2-4-9(5-3-8)19(12,16)17/h2-5H,6-7H2,1H3,(H,13,14)(H2,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKQNEFREWGOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)

![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)

![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)

![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)